molecular formula C14H22ClN3O2 B12114111 (2S)-2-Amino-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-methylbutanamide hydrochloride

(2S)-2-Amino-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-methylbutanamide hydrochloride

Cat. No.: B12114111
M. Wt: 299.79 g/mol
InChI Key: DOZPBAVBVCKJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-methylbutanamide hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a carbamoyl group, and a phenylethyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-methylbutanamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of (2S)-2-amino-3-methylbutanoic acid with (1S)-1-carbamoyl-2-phenylethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reaction time. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-methylbutanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2S)-2-Amino-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-methylbutanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, altering the activity of the target protein. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Clindamycin hydrochloride: An antibiotic with a similar amide structure.

    (1S,2S)-2-fluorocyclopropan-1-amine hydrochloride: A compound with a similar amino group.

    (1S,2S)-(+)-Pseudoephedrine: A compound with a similar phenylethyl group.

Uniqueness

(2S)-2-Amino-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-methylbutanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C14H22ClN3O2

Molecular Weight

299.79 g/mol

IUPAC Name

2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-3-methylbutanamide;hydrochloride

InChI

InChI=1S/C14H21N3O2.ClH/c1-9(2)12(15)14(19)17-11(13(16)18)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H2,16,18)(H,17,19);1H

InChI Key

DOZPBAVBVCKJBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.